molecular formula C5H10O2 B3377445 3-Methoxy-2-methylpropanal CAS No. 13141-08-7

3-Methoxy-2-methylpropanal

Cat. No.: B3377445
CAS No.: 13141-08-7
M. Wt: 102.13 g/mol
InChI Key: QXEASUMNBOJEBO-UHFFFAOYSA-N
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Description

3-Methoxy-2-methylpropanal is an organic compound with the molecular formula C5H10O2. It is a colorless liquid characterized by a fruity odor. This compound is used in various applications, including perfumes and as a flavoring agent. It also serves as an important intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxy-2-methylpropanal can be synthesized through several methods. One common approach involves the reaction of 3-methoxy-2-methylpropan-1-ol with an oxidizing agent. The reaction conditions typically include a controlled temperature and the presence of a catalyst to facilitate the oxidation process .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes are optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities to meet commercial demands .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-2-methylpropanal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methoxy-2-methylpropanal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-2-methylpropanal involves its interaction with specific molecular targets. The aldehyde group is reactive and can form covalent bonds with nucleophiles, leading to various biochemical effects. The methoxy group also contributes to its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Uniqueness: 3-Methoxy-2-methylpropanal is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Its applications in various fields, including perfumery and organic synthesis, highlight its versatility and importance .

Properties

IUPAC Name

3-methoxy-2-methylpropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-5(3-6)4-7-2/h3,5H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEASUMNBOJEBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00310757
Record name 3-methoxy-2-methylpropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00310757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13141-08-7
Record name NSC231572
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231572
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-methoxy-2-methylpropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00310757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxy-2-methylpropanal
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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